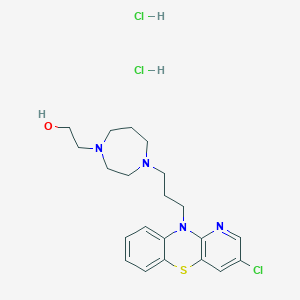
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, Lu AE58054.
Mechanism Of Action
Lu AE58054 works by modulating the activity of the neurotransmitter systems in the brain. It acts as a selective antagonist of the 5-HT6 receptor, which is involved in the regulation of cognitive function and memory. By blocking the activity of this receptor, Lu AE58054 enhances the activity of other neurotransmitter systems, such as acetylcholine and dopamine, which are important for cognitive function and memory.
Biochemical And Physiological Effects
In animal models, Lu AE58054 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. The biochemical and physiological effects of Lu AE58054 are mediated by its activity on the 5-HT6 receptor and its modulation of other neurotransmitter systems in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using Lu AE58054 in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor without affecting other neurotransmitter systems in the brain. However, one limitation of using Lu AE58054 is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on Lu AE58054. One area of research is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore its potential use in treating other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to optimize the synthesis method for Lu AE58054 and to develop more potent analogs of the compound.
Synthesis Methods
The synthesis method for Lu AE58054 involves the reaction of 3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-amine with 3-(bromomethyl)oxetane in the presence of potassium carbonate and palladium catalyst. The resulting product is then treated with ethanol and hydrochloric acid to obtain Lu AE58054 in the form of dihydrochloride salt.
Scientific Research Applications
Lu AE58054 has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have a positive effect on cognitive function and memory in animal models. Lu AE58054 is also being studied for its potential use in treating depression and anxiety disorders.
properties
CAS RN |
19824-91-0 |
|---|---|
Product Name |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b)(1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
Molecular Formula |
C21H29Cl3N4OS |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[4-[3-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H27ClN4OS.2ClH/c22-17-15-20-21(23-16-17)26(18-5-1-2-6-19(18)28-20)10-4-9-24-7-3-8-25(12-11-24)13-14-27;;/h1-2,5-6,15-16,27H,3-4,7-14H2;2*1H |
InChI Key |
DZBNGFQESQYKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2N=CC(=C4)Cl.Cl.Cl |
Other CAS RN |
19824-91-0 |
synonyms |
1H-1,4-Diazepine-1-ethanol, hexahydro-4-(3-(3-chloro-10H-pyrido(3,2-b) (1,4)benzothiazin-10-yl)propyl)-, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
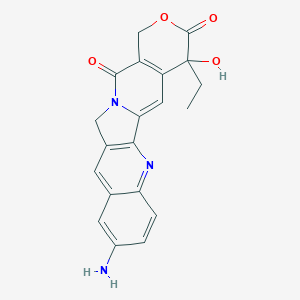



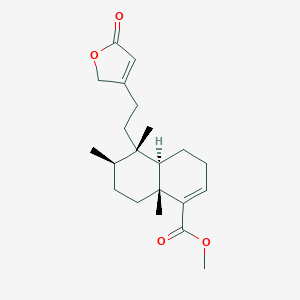

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
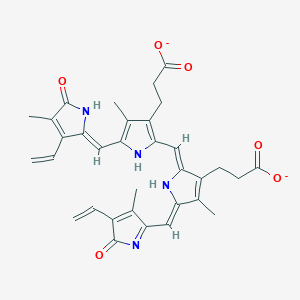
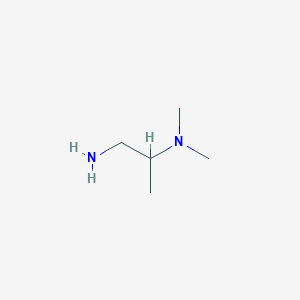

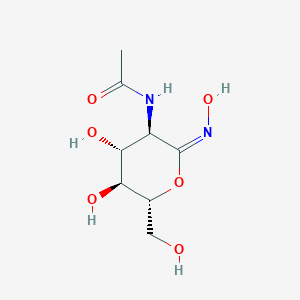
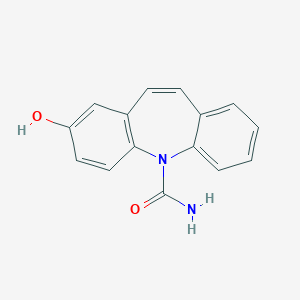
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)